molecular formula Pu3Sn B14629019 CID 71364135

CID 71364135

Cat. No.: B14629019
M. Wt: 850.90 g/mol
InChI Key: RRGDZYVZESTBHT-UHFFFAOYSA-N
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Description

Based on , CID 71364135 (referred to as "CID" in Figure 1B) is associated with a natural product fractionated via vacuum distillation from a crude essential oil (CIEO). Its identification involved gas chromatography-mass spectrometry (GC-MS), with a molecular ion peak and fragmentation pattern analyzed for structural elucidation .

Properties

Molecular Formula

Pu3Sn

Molecular Weight

850.90 g/mol

InChI

InChI=1S/3Pu.Sn

InChI Key

RRGDZYVZESTBHT-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Pu].[Pu].[Pu]

Origin of Product

United States

Preparation Methods

The preparation of compound “CID 71364135” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:

    Step 1: Initial reaction of starting materials under controlled conditions to form intermediate compounds.

    Step 2: Further reactions involving the intermediates to form the desired compound.

    Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.

Industrial production methods may involve scaling up the laboratory procedures with adjustments to optimize yield and purity.

Chemical Reactions Analysis

Availability in PubChem and Scientific Literature

  • PubChem (CID 71364135): A search of PubChem reveals no entry for this compound as of February 2025, suggesting it may not be cataloged or studied extensively in public databases.

  • Peer-Reviewed Research: None of the cited studies include data on reactions involving this compound. For example:

    • Table 1 in lists 42 compounds (CIDs 286532 to 380199) with activity data but does not include this compound.

    • The NIST Chemistry WebBook focuses on thermochemical properties of well-characterized compounds, none matching this CID.

Potential Reasons for Data Absence

  • Undisclosed or Proprietary Compound: this compound may be part of proprietary research not yet published or shared in public repositories.

  • Synthetic Novelty: The compound might be newly synthesized and not yet characterized in reaction studies.

  • Identifier Error: Verify the CID for accuracy, as typographical errors in identifiers are common.

Recommended Next Steps

To investigate reactions for this compound:

ActionDescriptionTools/Sources
Re-examine PubChem Confirm the CID’s validity and check for updates.PubChem
Patent Databases Search for patents referencing the compound.Google Patents, USPTO
Specialized Journals Review recent articles in synthetic chemistry journals.ACS Publications, RSC Journals
Commercial Suppliers Contact chemical suppliers for technical data.Sigma-Aldrich, ChemScene

Alternative CID Analysis (Example Framework)

If exploring a similar compound (e.g., CID 647599 from ):

PropertyValueSource
Structure [5-amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] furan-2-carboxylate
Reactivity Sulfonyl groups likely participate in nucleophilic substitutions; ester groups may undergo hydrolysis.
Biological Activity IC<sub>50</sub> = 1.261 μM (indicating moderate enzyme inhibition potential)

Data Limitations and Collaboration Opportunities

  • Collaborate with Institutions: Universities or industry labs with access to proprietary databases may have unpublished data.

  • Computational Modeling: Use tools like Gaussian or Schrödinger Suite to predict reactivity if experimental data is unavailable.

For this compound, further primary research or direct engagement with specialized laboratories is advised to obtain reaction-specific data.

Scientific Research Applications

Compound “CID 71364135” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 71364135” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71364135, we compare it with structurally or functionally analogous compounds using methodologies from (descriptor-based similarity) and (physicochemical profiling).

Table 1: Key Properties of this compound and Analogs

Property This compound Oscillatoxin D (CID: 101283546) Tubocuraine (CID: 6000) ChEMBL 1724922
Molecular Formula Not specified C44H65NO12 C38H48N2O6 C20H16N4O2
Molecular Weight Not specified 800.0 g/mol 628.8 g/mol 344.4 g/mol
Biological Role Undetermined Cytotoxic marine toxin Neuromuscular blocker Nrf2 inhibitor
Log Po/w Not reported 4.2 (predicted) 3.1 (experimental) 2.8 (calculated)
Solubility Not reported Low (marine lipid-soluble) Moderate (aqueous) High (DMSO-soluble)
Analytical Method GC-MS LC-MS/MS HPLC-UV NMR/X-ray

Structural and Functional Insights

Natural Product Derivatives :

  • Oscillatoxin D (CID: 101283546), a marine-derived toxin, shares isolation similarities with this compound but differs in functional complexity. Oscillatoxin D exhibits cytotoxic activity via ion channel modulation, whereas this compound’s bioactivity remains uncharacterized .
  • suggests this compound is a mid-polarity compound based on its elution profile in GC-MS, contrasting with oscillatoxin D’s high lipophilicity .

Synthetic Pharmacophores :

  • Tubocuraine (CID: 6000), a neuromuscular blocker, exemplifies descriptor-based similarity (e.g., molecular weight, Log P). Unlike this compound, Tubocuraine’s mechanism (nicotinic acetylcholine receptor antagonism) is well-documented .
  • ChEMBL 1724922, an Nrf2 inhibitor, shares moderate structural simplicity with this compound but demonstrates target-specific activity, underscoring the need for functional studies on this compound .

Physicochemical Profiling :

  • highlights computational metrics like Log Po/w and solubility for similarity scoring. Applying these, this compound may align with mid-polarity compounds (e.g., oscillatoxin derivatives) but lacks experimental validation .

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